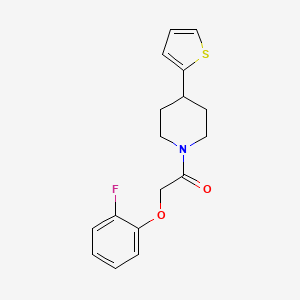

2-(2-Fluorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Description

This compound features a fluorophenoxy group linked to an ethanone backbone, which is further connected to a piperidine ring substituted with a thiophen-2-yl moiety.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c18-14-4-1-2-5-15(14)21-12-17(20)19-9-7-13(8-10-19)16-6-3-11-22-16/h1-6,11,13H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGJFJALKLZKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a reducing agent.

Coupling Reaction: Finally, the fluorophenoxy intermediate is coupled with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticonvulsant Activity

A series of derivatives related to 2-(2-Fluorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone have been synthesized and screened for anticonvulsant properties. For instance, compounds with similar structures have shown significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. These effects are believed to be mediated through interactions with benzodiazepine receptors and other mechanisms .

Anticancer Potential

Recent studies indicate that compounds derived from this chemical structure may exhibit anticancer properties. For example, the compound has been tested for its ability to induce apoptosis in cancer cell lines, showing promising results that suggest it could be developed into an anticancer agent . The mechanism of action appears to involve modulation of cell signaling pathways associated with tumor growth.

Neurological Disorders

Research has suggested that derivatives of this compound may target serotonin receptors, indicating potential applications in treating neurological disorders such as autism spectrum disorder (ASD). Targeting these receptors may help manage symptoms associated with ASD and related intellectual disabilities .

Case Study 1: Anticonvulsant Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives based on the core structure of this compound. These compounds were screened for anticonvulsant activity using established animal models. The results indicated that certain derivatives exhibited significant protective effects against induced seizures, highlighting their potential as new anticonvulsants .

Case Study 2: Cancer Cell Line Apoptosis

In another investigation, derivatives were evaluated for their ability to induce apoptosis in MCF cancer cell lines. Flow cytometry analysis revealed that these compounds could significantly increase apoptotic markers compared to controls. This study suggests that further development could lead to effective cancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorophenoxy and thiophenyl groups may play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency : Microwave-assisted synthesis () offers higher yields for piperidine-containing analogs compared to traditional methods (e.g., acetonitrile reflux in ). This could be applicable to the target compound for scalable production .

Fluorine Impact: Fluorine substituents enhance metabolic stability and lipophilicity. The target compound’s mono-fluorinated phenoxy group balances electronic effects without excessive steric hindrance, unlike the difluorobenzoyl analog (), which may exhibit higher logP values .

Thiophene vs. Tetrazole : Thiophene’s sulfur atom provides distinct electronic and hydrophobic interactions compared to tetrazole’s polar nitrogen-rich structure. This suggests the target compound may have superior membrane permeability in antibacterial contexts (cf. ’s isoindoline diones) .

Piperidine vs. However, piperidine’s rigidity in the target compound might confer selectivity for specific targets .

Hypothesized Pharmacological Profiles

- Antibacterial Activity: The thiophene and fluorophenoxy groups in the target compound may disrupt bacterial membrane integrity or enzyme function, akin to ’s pyrimidin-2-yl derivatives .

Biological Activity

2-(2-Fluorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a fluorophenoxy group and a piperidine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways. For instance, thiophene derivatives have been shown to act as inhibitors of IKK-2 (IκB kinase), which plays a crucial role in the NF-kB signaling pathway, a target for anti-inflammatory therapies .

Receptor Modulation: The piperidine structure suggests potential interactions with various receptors, including dopamine and serotonin receptors. Such interactions could modulate neurotransmitter systems, making this compound a candidate for neuropharmacological studies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological effects of compounds structurally similar to this compound:

- Antidepressant Activity: A study investigated the effects of piperidine derivatives on depression models in rodents. Results indicated that these compounds significantly reduced depressive behaviors, suggesting their potential as antidepressants .

- Anti-inflammatory Properties: Research on thiophene-containing compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound may exhibit similar anti-inflammatory effects .

- Cancer Cell Cytotoxicity: A recent investigation into various thiophene derivatives revealed selective cytotoxic effects against specific cancer cell lines, indicating potential for development as anticancer agents .

Q & A

Q. What are the key synthetic routes for 2-(2-Fluorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone?

The synthesis involves multi-step organic reactions. A common approach starts with coupling 2-fluorophenol with an electrophile (e.g., chloroacetyl chloride) to form the phenoxy intermediate. Subsequent steps include nucleophilic substitution with 4-(thiophen-2-yl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) and purification via column chromatography. Reaction optimization requires precise control of temperature (60–80°C) and solvent polarity to minimize side products .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.4 ppm for thiophene and fluorophenyl groups) and piperidine methylene signals (δ 2.5–3.5 ppm).

- High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 375.12 [M+H]⁺).

- HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .

Q. What analytical methods assess the compound’s purity and stability?

- Stability studies under stress conditions (e.g., pH 1–13, 40–60°C) use HPLC to monitor degradation products.

- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition typically >200°C.

- X-ray crystallography (if crystals are obtainable) resolves 3D conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurities?

Yield optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progression in real time, reducing over-reaction byproducts .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions in IC₅₀ values or target selectivity may arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature).

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assay).

- Molecular docking : Compare binding poses across protein conformations (e.g., α-helix vs. β-sheet) to explain selectivity differences .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

SAR strategies include:

- Functional group substitutions : Replace the fluorophenoxy group with electron-withdrawing groups (e.g., nitro) to modulate receptor affinity.

- Piperidine ring modifications : Introduce sp³-hybridized carbons or chiral centers to restrict conformational flexibility and enhance binding specificity.

- Pharmacophore mapping : Overlay 3D structures with known ligands (e.g., dopamine D2 receptor antagonists) to identify critical interaction motifs .

Q. What methodologies evaluate the compound’s pharmacokinetic properties?

- In vitro ADME : Caco-2 cell assays predict intestinal permeability; microsomal stability tests (human liver microsomes) assess metabolic half-life.

- Plasma protein binding : Equilibrium dialysis quantifies unbound fraction.

- In silico modeling : SwissADME or pkCSM predicts logP (lipophilicity) and BBB permeability .

Q. How do researchers investigate synergistic effects with other therapeutic agents?

- Combination index (CI) analysis : Chou-Talalay method quantifies synergy (CI < 1) in cell viability assays.

- Transcriptomic profiling : RNA-seq identifies pathways upregulated/downregulated in combination vs. monotherapy.

- In vivo xenograft models : Evaluate tumor growth inhibition when co-administered with chemotherapeutics (e.g., cisplatin) .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies?

Discrepancies often stem from:

- Metabolic instability : Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation) reduces in vivo efficacy.

- Tissue distribution : Limited BBB penetration (logBB < 0.3) may hinder CNS target engagement despite potent in vitro activity.

- Off-target effects : Metabolites (e.g., hydroxylated derivatives) may interact with unrelated receptors .

Q. How to validate computational predictions of target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.